molecular formula C14H20BBrO2 B1376877 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256781-60-8

2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1376877
CAS RN: 1256781-60-8
M. Wt: 311.02 g/mol
InChI Key: CWURWHNJKZLGOY-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are commonly used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring) with bromine and methyl groups attached at the 2 and 3,5 positions, respectively. This phenyl ring is attached to a boronic ester group, which consists of a boron atom bonded to an oxygen atom and two carbon atoms .


Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . In these reactions, the boronic ester reacts with a halide or pseudohalide in the presence of a palladium catalyst and a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly reactive. The boronic ester group could make the compound susceptible to reactions with bases .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is pivotal in the Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. The presence of the dioxaborolane moiety allows for the coupling with various halides or triflates using a palladium catalyst. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials .

Synthesis of Biphenyl Derivatives

Biphenyl structures are a key component in many natural products and active pharmaceutical ingredients (APIs). The compound can be used to introduce a bromo-dimethylphenyl group into biphenyl derivatives, which are significant in medicinal chemistry for their anti-inflammatory, antimicrobial, and antitumor properties .

Development of Organic Light-Emitting Diodes (OLEDs)

The boronic ester is used in the synthesis of intermediates for OLEDs. These intermediates often contain biphenyl or related structures, which are crucial for the electronic properties required in OLED components .

Liquid Crystal Synthesis

Liquid crystals are essential for display technologies, and the synthesis of such materials often requires intermediates that can be derived from boronic esters. The compound can provide a pathway to synthesize various liquid crystal materials with specific optical properties .

Agricultural Chemicals

In the agricultural sector, boronic esters are used to synthesize compounds with potential as pesticides or herbicides. The ability to create diverse biphenyl derivatives means that this compound can contribute to the development of new agricultural chemicals .

Drug Discovery and Development

The compound’s role in drug discovery is significant due to its utility in constructing complex molecules. It can be used to synthesize a wide range of biologically active molecules, potentially leading to the discovery of new drugs with various therapeutic effects .

Mechanism of Action

In a Suzuki-Miyaura reaction, the boronic ester would undergo transmetalation with the palladium catalyst to form a palladium-boron complex. This complex would then undergo reductive elimination to form the carbon-carbon bond .

Future Directions

The use of boronic esters in Suzuki-Miyaura reactions and other types of cross-coupling reactions is a well-established field in organic chemistry. Future research may focus on developing new types of reactions involving boronic esters, or on improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

2-(2-bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWURWHNJKZLGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743461
Record name 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1256781-60-8
Record name 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256781-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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